1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H13FO2 It features a cyclobutane ring substituted with a fluoro-hydroxypropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro-hydroxypropyl group: This step often involves the use of fluorinating agents and hydroxylation reactions.
Aldehyde functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like OH-, NH2-, and CN-
Major Products
Oxidation: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carboxylic acid
Reduction: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-methanol
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde depends on its interaction with specific molecular targets. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-hydroxypropyl)cyclobutane-1-carbaldehyde
- 1-(3-Bromo-2-hydroxypropyl)cyclobutane-1-carbaldehyde
- 1-(3-Hydroxypropyl)cyclobutane-1-carbaldehyde
Uniqueness
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13FO2 |
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Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H13FO2/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,11H,1-5H2 |
InChI Key |
SCNCQNBJGLXQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(CF)O)C=O |
Origin of Product |
United States |
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